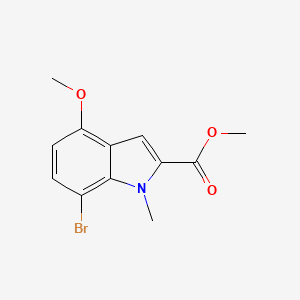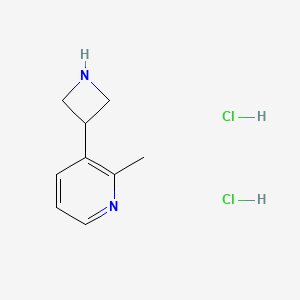
3-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride is a heterocyclic compound that features both azetidine and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-2-methyl-pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki–Miyaura cross-coupling reaction.
Final Assembly: The final compound is assembled by combining the azetidine and pyridine rings under suitable reaction conditions, often involving the use of catalysts and specific solvents.
Industrial Production Methods
Industrial production of 3-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yl)-1H-benzimidazol-2-one: This compound features a similar azetidine ring but with a benzimidazole moiety instead of a pyridine ring.
Spiro-oxindole piperidines: These compounds contain a spiro-oxindole core and a piperidine ring, offering different biological activities compared to 3-(Azetidin-3-yl)-2-methyl-pyridine.
Uniqueness
3-(Azetidin-3-yl)-2-methyl-pyridine;dihydrochloride is unique due to its specific combination of azetidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H14Cl2N2 |
|---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-2-methylpyridine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c1-7-9(3-2-4-11-7)8-5-10-6-8;;/h2-4,8,10H,5-6H2,1H3;2*1H |
InChI Key |
JYMBQSNITIDWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2CNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


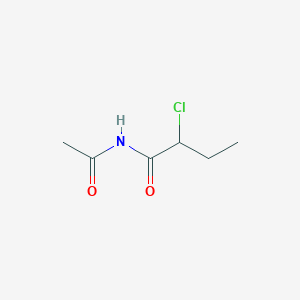

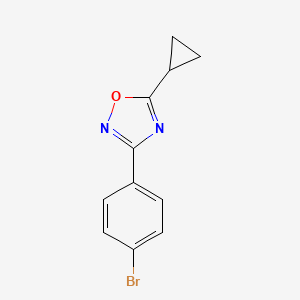

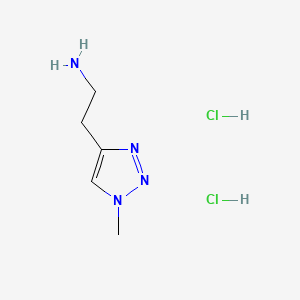
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]-](/img/structure/B13891879.png)
![ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13891883.png)
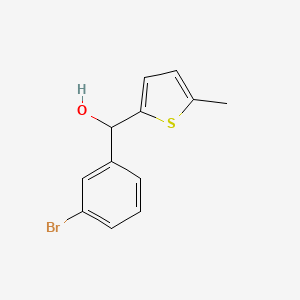
![4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891905.png)
![2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B13891909.png)
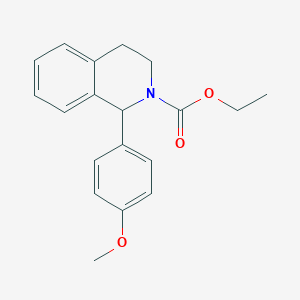
![3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one](/img/structure/B13891913.png)
![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate](/img/structure/B13891919.png)
